molecular formula C17H15F3N6OS B10930975 [7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone

[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone

Cat. No.: B10930975
M. Wt: 408.4 g/mol
InChI Key: IAQNAYBYXCZHIJ-UHFFFAOYSA-N
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Description

7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound that features a unique combination of pyrazole, triazolopyrimidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazole Ring : Starting from a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
  • Construction of the Triazolopyrimidine Core : The pyrazole derivative is then subjected to cyclization with appropriate reagents to form the triazolopyrimidine core. This step often requires the use of strong acids or bases and elevated temperatures.
  • Introduction of the Trifluoromethyl Group : The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Attachment of the Thiophene Moiety : The final step involves coupling the triazolopyrimidine intermediate with a thiophene derivative through cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl and thiophene groups.
Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Catalysts : Palladium catalysts for cross-coupling reactions.
Major Products:
  • Oxidation Products : Oxidized derivatives of the pyrazole and thiophene rings.
  • Reduction Products : Reduced forms of the triazolopyrimidine core.
  • Substitution Products : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices

Mechanism of Action

The mechanism of action of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15F3N6OS

Molecular Weight

408.4 g/mol

IUPAC Name

[7-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C17H15F3N6OS/c1-8-4-5-11(28-8)14(27)12-13(10-6-22-25(3)9(10)2)26-16(21-7-23-26)24-15(12)17(18,19)20/h4-7,13H,1-3H3,(H,21,23,24)

InChI Key

IAQNAYBYXCZHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=C(N(N=C4)C)C)C(F)(F)F

Origin of Product

United States

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